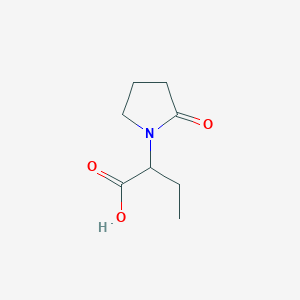
2-(2-oxopyrrolidin-1-yl)butanoic Acid
Übersicht
Beschreibung
“2-(2-oxopyrrolidin-1-yl)butanoic Acid” is an organooxygen compound and an organonitrogen compound. It is functionally related to an alpha-amino acid .
Synthesis Analysis
The synthesis of “2-(2-oxopyrrolidin-1-yl)butanoic Acid” involves several steps. The compound has been obtained by direct reaction of potassium-hexabromidoplatinate (IV) with neutralized ethylenediamine-N,N’-di-S,S-2- (3-methyl)butanoic acid (H-2-S,S-eddv) .Molecular Structure Analysis
The molecular formula of “2-(2-oxopyrrolidin-1-yl)butanoic Acid” is C8H13NO3 . The InChI code is 1S/C8H13NO3/c1-2-6 (8 (11)12)9-5-3-4-7 (9)10/h6H,2-5H2,1H3, (H,11,12) .Chemical Reactions Analysis
The chemical reactions involving “2-(2-oxopyrrolidin-1-yl)butanoic Acid” are complex and varied. For instance, it has been used in the synthesis of substituted 2-(2-oxopyrrolidin-1-yl)acetamides .Physical And Chemical Properties Analysis
“2-(2-oxopyrrolidin-1-yl)butanoic Acid” has a molecular weight of 171.19 g/mol . It is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
-
Crystallography
-
Nootropic Drug
- Application : 2-(2-oxopyrrolidin-1-yl)butanoic acid, also known as piracetam, is a nootropic drug that has been widely used for its cognitive-enhancing effects.
- Method : It was first synthesized in 1964 by Corneliu E. Giurgea, a Romanian chemist.
- Results : Piracetam has been studied extensively for its potential therapeutic applications.
-
Synthesis of Substituted Acetamides
- Application : 2-(2-oxopyrrolidin-1-yl)butanoic acid has been used in the synthesis of substituted 4-[(2-amino-2-oxoethyl)amino]butanoic acids .
- Method : The reaction of chloroacetamide with 2 equiv of γ-aminobutyric acid potassium salts provides a convenient method for the synthesis .
- Results : Alkylation products of 2-aminoacetic and 3-aminopropanoic acid with chloroacetamide were isolated .
-
Pharmaceutical Reference Standards
- Application : 2-(2-oxopyrrolidin-1-yl)butanoic Acid, also known as Levetiracetam Impurity A, is used as a reference standard in pharmaceutical testing .
- Method : It is used in laboratory tests as prescribed in the European Pharmacopoeia .
- Results : This compound helps ensure the quality and safety of pharmaceutical products .
-
Enantioselective Enzyme
-
Pharmaceutical Testing
- Application : 2-(2-oxopyrrolidin-1-yl)butanoic Acid, also known as Levetiracetam Impurity A, is used in pharmaceutical testing .
- Method : It is used in laboratory tests as prescribed in the European Pharmacopoeia .
- Results : This compound helps ensure the quality and safety of pharmaceutical products .
-
Chemical Synthesis
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(2-oxopyrrolidin-1-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-2-6(8(11)12)9-5-3-4-7(9)10/h6H,2-5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IODGAONBTQRGGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1CCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-oxopyrrolidin-1-yl)butanoic Acid | |
CAS RN |
67118-31-4 | |
| Record name | Levetiracetam acid, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067118314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-OXOPYRROLIDIN-1-YL)BUTANOIC ACID, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5GZ0UL12V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

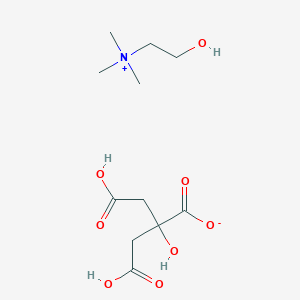
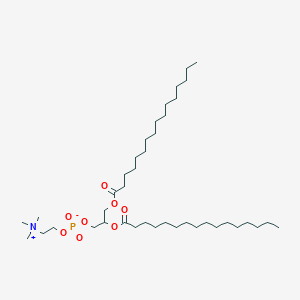
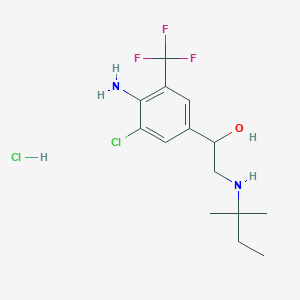
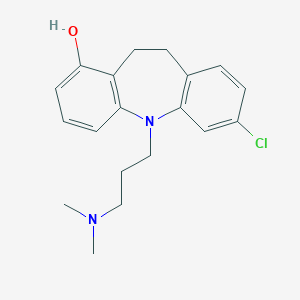
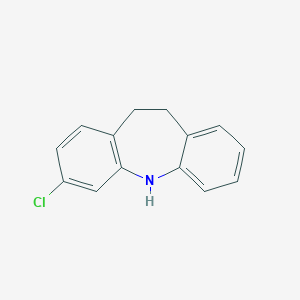
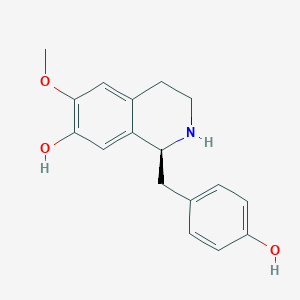
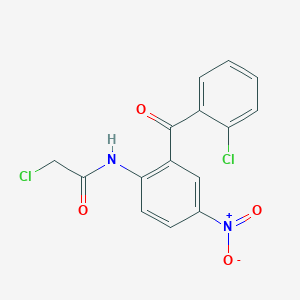
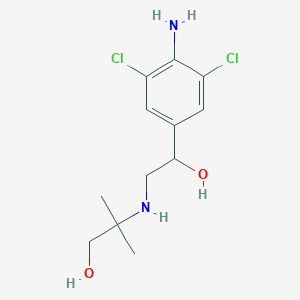
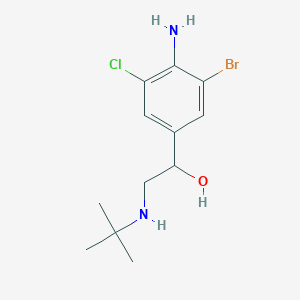
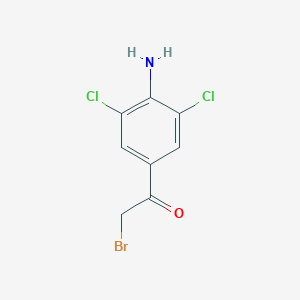
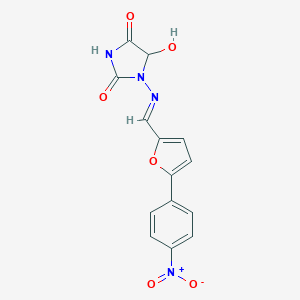
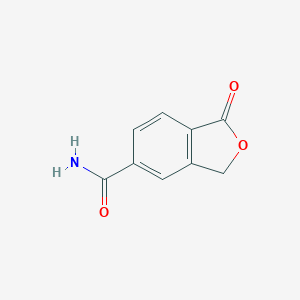
![2-Azaspiro[4.5]decan-3-one](/img/structure/B195782.png)
